molecular formula C16H25N3O2 B6762875 N-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

N-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B6762875
M. Wt: 291.39 g/mol
InChI Key: BOKXZVSOXWRCHE-UHFFFAOYSA-N
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Description

N-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, an imidazo[1,2-a]pyridine core, and a carboxamide functional group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11(2)14(20)16(4-5-16)10-18-15(21)12-3-7-19-8-6-17-13(19)9-12/h6,8,11-12,14,20H,3-5,7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKXZVSOXWRCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(CC1)CNC(=O)C2CCN3C=CN=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Construction of the imidazo[1,2-a]pyridine core: This step often involves cyclization reactions using appropriate precursors such as 2-aminopyridine derivatives and aldehydes or ketones.

    Introduction of the carboxamide group: This can be done through amidation reactions using carboxylic acids or their derivatives (e.g., acid chlorides) with amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide: shares similarities with other imidazo[1,2-a]pyridine derivatives, which also exhibit interesting biological and chemical properties.

Uniqueness

  • The presence of the cyclopropyl group and the specific substitution pattern on the imidazo[1,2-a]pyridine core make this compound unique compared to other similar molecules. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

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